L-Threonyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
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Overview
Description
L-Threonyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine likely involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include:
Protecting Groups: To prevent unwanted reactions, amino acids are protected at their reactive sites.
Coupling Reagents: Agents like HBTU or DIC facilitate the formation of peptide bonds.
Deprotection: Removal of protecting groups using TFA or similar reagents.
Industrial Production Methods
Industrial production of peptides often scales up SPPS or employs liquid-phase peptide synthesis (LPPS) for larger quantities. The process involves:
Automated Synthesizers: Machines that automate the repetitive steps of SPPS.
Purification: Techniques like HPLC to purify the final product.
Quality Control: Ensuring the peptide’s purity and sequence accuracy through analytical methods like mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the peptide’s properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones if sulfur-containing amino acids are present.
Scientific Research Applications
L-Threonyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying protein interactions and functions.
Medicine: Potential therapeutic uses, such as in drug development.
Industry: Use in manufacturing processes or as a catalyst.
Mechanism of Action
The mechanism by which L-Threonyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine exerts its effects would involve:
Molecular Targets: Specific proteins or enzymes it interacts with.
Pathways: Biological pathways it influences, such as signaling cascades or metabolic routes.
Comparison with Similar Compounds
Similar Compounds
L-Threonyl-L-alanyl-L-lysine: A simpler peptide with fewer functional groups.
L-Threonyl-L-alanyl-L-ornithine: Another related peptide with different amino acid composition.
Uniqueness
L-Threonyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine’s unique structure, particularly the diaminomethylidene group, may confer distinct properties, such as enhanced binding affinity or stability.
Properties
CAS No. |
62307-34-0 |
---|---|
Molecular Formula |
C19H38N8O6 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H38N8O6/c1-10(25-17(31)14(21)11(2)28)15(29)26-12(7-5-9-24-19(22)23)16(30)27-13(18(32)33)6-3-4-8-20/h10-14,28H,3-9,20-21H2,1-2H3,(H,25,31)(H,26,29)(H,27,30)(H,32,33)(H4,22,23,24)/t10-,11+,12-,13-,14-/m0/s1 |
InChI Key |
KFGUJYAOKSYOCB-NDKCEZKHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)N)O |
Origin of Product |
United States |
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